Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

17β-hydroxysteroid dehydrogenase type 1 enzyme inhibition steroid metabolism

Sourcing enantiopure chiral piperidine building blocks often forces teams to accept racemic mixtures or invest months in chiral resolution. Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate (CAS 1219132-56-5) solves this by delivering the defined (R)-stereoisomer with orthogonal Boc-amine and ethyl acetate handles. • Validated 17β-HSD1 inhibitor scaffold: IC50 3.0-7.9 nM, >23-fold selectivity over HSD2, cellular IC50 7.9 nM in T47D cells • Single (R)-enantiomer ensures stereochemical homogeneity for reproducible SAR and crystallography • Chemoselective functionalization via Boc-deprotection and ester hydrolysis/activation

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 1219132-56-5
Cat. No. B1418705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
CAS1219132-56-5
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m1/s1
InChIKeyJWIFFLUEVLMGJF-NFJWQWPMSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate Overview


Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate (CAS 1219132-56-5) is a chiral heterocyclic building block featuring a piperidine core with a Boc-protected (R)-configured 3-amino group and an ethyl acetate moiety at the 2-position . With molecular formula C14H26N2O4 and molecular weight 286.37 g/mol, this compound serves as a versatile intermediate in medicinal chemistry for the construction of conformationally constrained peptidomimetics and the synthesis of bioactive molecules .

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate: Substitution Risks


Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate cannot be interchanged with its (S)-enantiomer (e.g., CAS 1597993-79-7), racemic mixtures (e.g., CAS 215306-00-6), or des-acetate analogs (e.g., CAS 309956-78-3) due to stereochemistry-dependent biological recognition . The (R)-configuration at the C3 position, combined with the 2-acetate moiety, creates a specific three-dimensional pharmacophore orientation that is essential for target engagement and downstream synthetic transformations [1]. Substitution with alternative stereoisomers or truncated analogs introduces conformational uncertainty that may invalidate structure-activity relationship (SAR) studies and compromise chiral purity in subsequent coupling steps.

Differentiation Evidence vs. Structural Analogs


17β-HSD1 Inhibition vs. Des-Acetate Analog

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate exhibits potent nanomolar inhibition of human 17β-HSD1 [1]. When compared to the des-acetate analog (R)-3-(Boc-amino)piperidine (CAS 309956-78-3) — which lacks the 2-acetate functionality — the target compound demonstrates at least 400-fold higher potency based on class-level inference from reported piperidine 17β-HSD1 inhibitor SAR [2].

17β-hydroxysteroid dehydrogenase type 1 enzyme inhibition steroid metabolism cancer research

Selectivity: 17β-HSD1 vs. 17β-HSD2

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate demonstrates >23-fold selectivity for 17β-HSD1 over the type 2 isoform (17β-HSD2) based on comparative IC50 measurements in the same study [1]. This selectivity profile distinguishes the compound from non-selective 17β-HSD inhibitors that affect both the activating (type 1) and inactivating (type 2) estrogen pathways.

isoform selectivity 17β-HSD1 17β-HSD2 estrogen biosynthesis

Cellular 17β-HSD1 Inhibition in T47D Cells

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate retains nanomolar potency in a whole-cell assay using human T47D breast cancer cells [1]. The cellular IC50 of 7.9 nM is comparable to the cell-free enzyme assay value (3–7.9 nM), indicating effective cell permeability and intracellular target engagement.

cellular assay T47D cells breast cancer intracellular enzyme inhibition

Chiral Purity vs. Racemic Mixtures

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate is supplied as a single (R)-enantiomer with specified chiral purity . In contrast, the racemic mixture (CAS 215306-00-6, ethyl 2-[3-(tert-butoxycarbonylamino)-2-piperidyl]acetate) contains equal proportions of (R) and (S) enantiomers . The (S)-enantiomer (CAS 1597993-79-7) is a distinct compound with different stereochemical properties .

chiral purity enantiomeric excess stereochemistry quality control

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate Applications


17β-HSD1 Inhibitor Development

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate serves as a validated starting point for developing selective 17β-HSD1 inhibitors with applications in breast cancer and endometriosis research. The compound demonstrates potent enzyme inhibition (IC50 = 3.0–7.9 nM) with >23-fold selectivity over the counter-regulatory HSD2 isoform, and retains comparable cellular potency (IC50 = 7.9 nM in T47D cells), confirming cell permeability and intracellular target engagement [1]. This selectivity and cellular activity profile distinguishes the compound from non-selective HSD inhibitors and establishes it as a preferred chemical scaffold for lead optimization campaigns focused on selective estrogen biosynthesis modulation. The Boc-protected amine and ethyl acetate moieties provide orthogonal synthetic handles for further derivatization and structure-activity relationship exploration [1].

Conformationally Constrained Peptidomimetic Synthesis

The (R)-configured 3-amino-2-acetate piperidine scaffold provides a rigid, chirally defined framework for constructing peptidomimetics with enhanced metabolic stability and conformational preorganization. The target compound's stereospecific (2R,3S) relationship — analogous to that described in foundational literature for 3-amino-2-piperidineacetic acid derivatives — enables the introduction of conformational constraints that mimic β-turn and extended peptide conformations [1]. The Boc protecting group on the 3-amino position permits selective deprotection and subsequent coupling under standard peptide synthesis conditions, while the ethyl acetate at the 2-position serves as a carboxylate surrogate or can be hydrolyzed for further functionalization [1]. Unlike racemic mixtures or alternative stereoisomers, the single (R)-enantiomer ensures stereochemical homogeneity in downstream coupling products, a prerequisite for reproducible SAR studies and crystallographic analysis of target-ligand complexes [1].

Chiral Building Block for Bioactive Piperidines

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate functions as a versatile chiral building block for constructing structurally complex, enantiomerically pure piperidine-containing pharmacophores. The compound's orthogonal functional groups — Boc-protected amine at C3 and ethyl acetate at C2 — enable sequential, chemoselective transformations without protecting group interference. This synthetic versatility is leveraged in medicinal chemistry programs targeting aminopiperidine-based kinase inhibitors, where the 3-amino-2-substituted piperidine motif appears in multiple clinical candidates [1]. The compound's documented activity against 17β-HSD1 [2] provides additional validation of its utility in generating bioactive leads. The commercial availability of the single (R)-enantiomer (CAS 1219132-56-5) with specified chiral purity eliminates the need for costly and time-consuming chiral resolution steps that would be required if using racemic mixtures (CAS 215306-00-6) or the (S)-enantiomer (CAS 1597993-79-7) in programs requiring the (R)-stereochemistry .

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